molecular formula C15H24 B027014 alpha-Chamigrene CAS No. 19912-83-5

alpha-Chamigrene

Cat. No. B027014
CAS RN: 19912-83-5
M. Wt: 204.35 g/mol
InChI Key: SIBCECUUMHIAAM-OAHLLOKOSA-N
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Description

Alpha-chamigrene is a sesquiterpene hydrocarbon that is found in various plants, including ginger, turmeric, and black pepper. It is a colorless liquid with a characteristic odor and is widely used in the fragrance and flavor industries. In recent years, alpha-chamigrene has gained attention for its potential applications in scientific research, particularly in the fields of medicine and biochemistry.

Scientific Research Applications

Antifouling Properties in Marine Algae

  • α-Chamigrene has been identified in the marine red alga, Laurencia rigida, which exhibits antifouling properties. This study isolated several sesquiterpenes, including α-chamigrene derivatives, and assessed their antimicrobial and antialgal activities (König & Wright, 1997).

Medicinal Plant Research

  • In chamomile (Matricaria recutita L.), research focused on genetic diversity and the content of medicinal compounds, including α-bisabolol, a closely related compound to α-chamigrene. This study highlights the importance of genetic studies in enhancing our understanding of medicinal plants (Otto et al., 2017).

Chemical Synthesis

  • The total synthesis of α-Chamigrene has been achieved, providing a method for producing this compound in a laboratory setting. This is significant for research and potential commercial applications (Jin, Gui & Akira, 1999).

Marine Biology and Toxicology

  • A study on a new species of the marine red algal genus Laurencia found a novel rearranged sesquiterpenoid and a biogenetically-related chamigrene derivative, which were toxic to the damselfish Pomacentrus coeruleus. This research contributes to our understanding of marine natural products and their ecological roles (Bittner, Silva, Paul & Fenical, 1985).

Conformational Studies

  • Research on the conformational aspects of marine polyhalogenated α-Chamigrenes using temperature-dependent NMR spectra provides insights into the structural properties of these compounds. Such studies are important for understanding the chemical behavior of natural products (Guella, Chiasera & Pietra, 1992).

Bioactive Properties in Fruits

  • In the fruits of Schisandra chinensis, β-Chamigrenal (a derivative of chamigrene) showed potential anti-inflammatory activity by suppressing nitric oxide and prostaglandin E2 production in macrophages. This indicates the potential therapeutic applications of chamigrene derivatives (Shin et al., 2014).

Halogenated Chamigrene Derivatives Study

  • The study of halogenated chamigrene derivatives from marine algae, such as Laurencia glandulifera Kützing, contributed to the determination of the absolute configurations of these compounds, which is crucial for understanding their biological activities (Suzuki, Furusaki & Kurosawa, 1979).

Synthetic Approaches

  • The development of synthetic methods for α-Chamigrene provides a way to study and utilize this compound in various scientific fields (Fráter, 1977).

Enantioselective Synthesis of Brominated Chamigrene Sesquiterpenes

  • This research offers a unified approach for the enantioselective synthesis of brominated chamigrene sesquiterpenes, which are important for exploring their biological activities (Burckle, Vasilev & Burns, 2016).

properties

CAS RN

19912-83-5

Product Name

alpha-Chamigrene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(6R)-1,5,5,9-tetramethylspiro[5.5]undeca-1,9-diene

InChI

InChI=1S/C15H24/c1-12-7-10-15(11-8-12)13(2)6-5-9-14(15,3)4/h6-7H,5,8-11H2,1-4H3/t15-/m1/s1

InChI Key

SIBCECUUMHIAAM-OAHLLOKOSA-N

Isomeric SMILES

CC1=CC[C@@]2(CC1)C(=CCCC2(C)C)C

SMILES

CC1=CCC2(CC1)C(=CCCC2(C)C)C

Canonical SMILES

CC1=CCC2(CC1)C(=CCCC2(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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